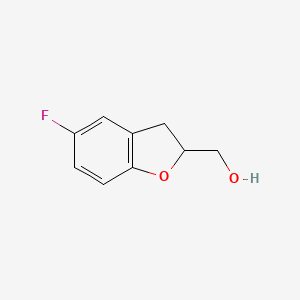

(5-氟-2,3-二氢苯并呋喃-2-基)甲醇

描述

“(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol”, also known as 5-F-2,3-BOM, is a synthetic compound. It is a colorless to yellow sticky oil to semi-solid or liquid . It has drawn attention from scientists due to its potential use as a pharmaceutical agent.

Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans, the core structure of this compound, involves several key bond formations. These include the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, and the alkyl C2–C3 bond . The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .Molecular Structure Analysis

The molecular formula of “(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol” is C9H9FO2. Its molecular weight is 168.167.Chemical Reactions Analysis

The 2,3-dihydrobenzofuran (DHB) skeleton, which is part of this compound, confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents . The synthetic approaches to the DHB ring system are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .Physical And Chemical Properties Analysis

“(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol” is a liquid at room temperature . It has a molecular weight of 168.167.科学研究应用

Anti-Tumor Activity

Benzofuran compounds, including “(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol”, have shown strong anti-tumor activities . For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .

Anti-Bacterial Activity

Benzofuran compounds have demonstrated significant antibacterial properties . This makes them potential candidates for the development of new therapeutic agents to combat antibiotic resistance, a major global problem .

Anti-Oxidative Activity

These compounds also exhibit anti-oxidative activities . This property can be harnessed in the development of drugs to combat diseases caused by oxidative stress.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anti-Inflammatory Activity

“(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol” and its derivatives have been used as anti-inflammatory agents . This makes them potential candidates for the treatment of diseases characterized by inflammation.

Antitubercular Evaluations

These compounds have also been used in antitubercular evaluations . This suggests their potential use in the development of drugs for the treatment of tuberculosis.

安全和危害

未来方向

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, “(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol” and its derivatives could be of interest in future research for the development of new therapeutic agents.

作用机制

Target of Action

It is known that benzofuran derivatives, which this compound is a part of, have shown significant activity against various targets, including antimicrobial and anticancer targets .

Mode of Action

Benzofuran derivatives have been found to exhibit potent antibacterial activity when the 4-position of the benzofuran contains halogens or hydroxyl groups . This suggests that the fluoro group in the 5-position of this compound could potentially contribute to its biological activity.

Biochemical Pathways

Benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells , suggesting that this compound may also interact with pathways related to cell growth and proliferation.

Result of Action

Given the known activities of benzofuran derivatives, it is plausible that this compound could have significant effects on cell growth and proliferation .

属性

IUPAC Name |

(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKNMRDEZXPJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2400987.png)

![Methyl 3-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2400990.png)

![1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone](/img/structure/B2400991.png)

![Benzo[d][1,3]dioxol-5-yl(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2400992.png)

![1-(2-hydroxyethyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2400996.png)

![5-[(4-Tert-butylbenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2401004.png)

![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2401008.png)

![1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone](/img/structure/B2401009.png)